1-Benzylpiperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFUDUPGFNSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522906 |

Source

|

| Record name | 1-Benzylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42856-43-9 |

Source

|

| Record name | 1-Benzylpiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The addition of a benzyl group and dione functionality to this core structure suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on 1-Benzylpiperidine-2,6-dione, including its chemical and physical properties, a probable synthesis pathway, and an exploration of its potential biological activities based on studies of structurally related compounds. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

1-Benzylpiperidine-2,6-dione is a solid with a melting point of 48-49°C.[1] Its chemical structure consists of a piperidine ring with two carbonyl groups at positions 2 and 6, and a benzyl group attached to the nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [2] |

| CAS Number | 42856-43-9 | [1][2] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 404.6±24.0 °C at 760 mmHg | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

| Flash Point | 195.2±15.2 °C | [1] |

| LogP | 2.13 | [1] |

| PSA | 37.38000 | [1] |

Synthesis

A plausible and direct synthetic route to 1-Benzylpiperidine-2,6-dione involves the condensation reaction between glutaric anhydride and benzylamine. This reaction is a common method for the formation of N-substituted cyclic imides.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-2,6-dione

The following is a generalized protocol based on standard organic synthesis techniques for the formation of N-substituted imides from anhydrides and amines.

Materials:

-

Glutaric anhydride

-

Benzylamine

-

A suitable high-boiling point solvent (e.g., toluene, xylene, or dimethylformamide)

-

Dean-Stark apparatus (if using an azeotropic solvent to remove water)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of glutaric anhydride and benzylamine in the chosen solvent.

-

If using toluene or xylene, equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of starting materials), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Benzylpiperidine-2,6-dione.

References

1-Benzylpiperidine-2,6-dione structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic compound belonging to the piperidine class. Its structure, featuring a piperidine ring with two carbonyl groups and a benzyl substituent on the nitrogen atom, makes it a subject of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthesis of 1-benzylpiperidine-2,6-dione, intended to serve as a valuable resource for professionals in research and drug development. While the piperidine scaffold is prevalent in many biologically active molecules, specific experimental data on the biological activity of 1-benzylpiperidine-2,6-dione is limited in publicly available literature.

Molecular Structure and Identification

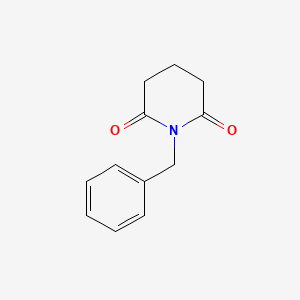

1-Benzylpiperidine-2,6-dione is characterized by a six-membered piperidine ring containing a nitrogen atom, with carbonyl groups at positions 2 and 6. A benzyl group is attached to the nitrogen atom.

Chemical Structure:

Figure 1: 2D Structure of 1-Benzylpiperidine-2,6-dione.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-benzylpiperidine-2,6-dione |

| Synonyms | N-Benzylglutarimide, 1-Benzyl-2,6-piperidinedione |

| CAS Number | 42856-43-9 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| SMILES | C1CC(=O)N(C(=O)C1)CC2=CC=CC=C2 |

| InChIKey | RBEFUDUPGFNSIZ-UHFFFAOYSA-N |

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1-benzylpiperidine-2,6-dione is presented in the table below.

Table 2: Physicochemical Properties of 1-Benzylpiperidine-2,6-dione

| Property | Value | Reference |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 48-49 °C | [2] |

| Boiling Point | 404.6 ± 24.0 °C at 760 mmHg | [2] |

| LogP | 2.13 | [2] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 195.2 ± 15.2 °C | [2] |

Synthesis

The most common and direct method for the synthesis of 1-benzylpiperidine-2,6-dione is the condensation reaction between glutaric anhydride and benzylamine.[2] This reaction involves the opening of the anhydride ring by the amine followed by intramolecular cyclization via dehydration to form the imide.

Figure 2: Synthesis pathway of 1-Benzylpiperidine-2,6-dione.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-2,6-dione

Materials:

-

Glutaric anhydride

-

Benzylamine

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of glutaric anhydride and benzylamine in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-benzylpiperidine-2,6-dione are not widely available in the public domain. The following are predicted data or data from closely related compounds, which should be used with caution and for reference purposes only.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the three methylene groups of the piperidine ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum should exhibit signals for the two carbonyl carbons, the aromatic carbons of the benzyl group, the benzylic carbon, and the three aliphatic carbons of the piperidine ring.

-

IR Spectroscopy (Predicted): The infrared spectrum is expected to show strong characteristic absorption bands for the two carbonyl (C=O) groups of the imide functionality, typically in the region of 1700-1750 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.

-

Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or parts of the piperidine ring.

Biological Activity and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.[3] Derivatives of 1-benzylpiperidine have been investigated for various therapeutic applications, including as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and as monoacylglycerol lipase (MAGL) inhibitors with anti-inflammatory and anti-cancer properties.[4][5]

However, specific studies on the biological activity of 1-benzylpiperidine-2,6-dione are scarce. One study investigated the selective cytotoxicity of a related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, against cancer cells under nutrient starvation, suggesting a potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[6] While this provides a potential avenue for research, it is important to note that this is a different compound, and its activity cannot be directly extrapolated to 1-benzylpiperidine-2,6-dione.

Given the lack of specific biological data, a signaling pathway diagram cannot be accurately constructed at this time. The logical workflow for investigating the potential biological activity of 1-benzylpiperidine-2,6-dione would follow a standard drug discovery pipeline.

Figure 3: General drug discovery workflow.

Conclusion

1-Benzylpiperidine-2,6-dione is a readily synthesizable compound with a structure that suggests potential for biological activity, given the prevalence of the piperidine scaffold in pharmaceuticals. This technical guide has summarized the available information on its structure, properties, and a general synthesis protocol. However, a significant gap exists in the literature regarding its detailed experimental characterization and, most notably, its biological effects and mechanism of action. Further research is warranted to explore the potential of this and related compounds in the context of drug discovery and development. The protocols and data presented herein provide a foundational resource for scientists and researchers embarking on such investigations.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. researchgate.net [researchgate.net]

- 3. Overview of naphthalimide analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Biological Activity of 1-Benzylpiperidine-2,6-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine-2,6-dione scaffold, a derivative of glutarimide, represents a promising area of investigation in medicinal chemistry. This core structure combines the lipophilic benzyl group, which can facilitate passage through biological membranes and participate in crucial interactions with target proteins, with the polar piperidine-2,6-dione moiety, a known pharmacophore in various biologically active compounds. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this scaffold, drawing from available literature on both N-substituted piperidine-2,6-diones and 1-benzylpiperidine analogues to build a cohesive understanding of their therapeutic potential. The information is presented to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of the piperidine-2,6-dione core have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various piperidine-2,6-dione and related derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| Curcumin-related compound A1 | PC-3 | Prostate Cancer | < 1 |

| BxPC-3 | Pancreatic Cancer | < 1 | |

| HT-29 | Colon Cancer | < 1 | |

| H1299 | Lung Cancer | < 1 | |

| Curcumin-related compound B3 | PC-3 | Prostate Cancer | < 1 |

| BxPC-3 | Pancreatic Cancer | < 1 | |

| HT-29 | Colon Cancer | < 1 | |

| H1299 | Lung Cancer | < 1 | |

| 3,6-diunsaturated 2,5-diketopiperazine 11 | A549 | Lung Cancer | 1.2 |

| HeLa | Cervical Cancer | 0.7 | |

| Tryptamine-piperazine-2,5-dione 6h | AsPC-1 | Pancreatic Cancer | 6 ± 0.85 |

| SW1990 | Pancreatic Cancer | 6 ± 0.85 | |

| 6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione 5h | SW480 | Colorectal Cancer | 15.70 ± 0.28 |

| MCF-7 | Breast Cancer | 16.50 ± 4.90 |

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Test compound stock solution

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

-

Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

-

Materials:

-

Test compound stock solution

-

96-well plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Determine the GI50 value from dose-response curves.[1]

-

Anticonvulsant Activity

N-substituted piperidine-2,6-dione derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[2]

Quantitative Data on Anticonvulsant Activity

The following table summarizes the in vivo anticonvulsant activity of representative piperidine-2,6-dione derivatives. The median effective dose (ED50) is provided.

| Compound/Derivative | Animal Model | ED50 (mg/kg) |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (31) | 6-Hz psychomotor seizure model | Not explicitly stated, but active |

| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | 100 |

| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | 100 |

Experimental Protocols for Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

-

Principle: An electrical stimulus is delivered to induce a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

-

Animals: Mice

-

Procedure:

-

Administer the test compound to the animals, typically intraperitoneally or orally.

-

After a predetermined time, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the ED50 value based on the dose-response data.[2]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

-

Principle: Pentylenetetrazole (PTZ) is a central nervous system stimulant that induces clonic seizures. The ability of a compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

-

Animals: Mice

-

Procedure:

-

Administer the test compound to the animals.

-

After a specific time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

-

The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

-

Determine the ED50 value from the dose-response data.[2]

-

Acetylcholinesterase (AChE) Inhibitory Activity

1-Benzylpiperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data on AChE Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various 1-benzylpiperidine derivatives against AChE.

| Compound/Derivative | AChE IC50 (µM) |

| Compound 19 | 5.10 ± 0.24 |

| Compound d5 | 6.89 |

| Compound d10 | 3.22 |

Experimental Protocol for AChE Inhibition Assay

Ellman's Method

This is a colorimetric method for determining the activity of cholinesterases.

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Materials:

-

Test compound stock solution

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Add buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the AChE enzyme solution and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Conclusion

The 1-benzylpiperidine-2,6-dione scaffold and its close analogues exhibit a diverse and promising range of biological activities, including potent anticancer, anticonvulsant, and acetylcholinesterase inhibitory effects. The data and protocols presented in this guide highlight the therapeutic potential of this class of compounds and provide a foundation for further research and development. Future studies focusing on the synthesis and evaluation of a broader range of 1-benzylpiperidine-2,6-dione derivatives will be crucial in elucidating their structure-activity relationships and advancing the most promising candidates toward clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Mechanism of Action of 1-Benzylpiperidine-2,6-dione in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for 1-Benzylpiperidine-2,6-dione in cancer cells is not extensively available in peer-reviewed literature. This guide synthesizes information based on the well-established activities of structurally related compounds containing the core piperidine-2,6-dione scaffold. The proposed mechanism is therefore putative and inferred from analogy to immunomodulatory drugs (IMiDs) like thalidomide and its derivatives.

Introduction

The piperidine-2,6-dione ring is a key pharmacophore present in a variety of biologically active compounds, including several with demonstrated anticancer properties.[1][2] While diverse mechanisms have been attributed to different piperidine derivatives, a prominent and well-characterized pathway for those resembling the glutarimide structure of thalidomide involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] Given its structure, 1-Benzylpiperidine-2,6-dione is hypothesized to function as a Cereblon modulator, hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins, thereby exerting its anticancer effects.

Core Putative Mechanism: Cereblon-Mediated Protein Degradation

The central hypothesis for the mechanism of action of 1-Benzylpiperidine-2,6-dione is its function as a "molecular glue." It is proposed to bind to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[4] This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not typically be targeted by this E3 ligase.[3][5]

This process, known as targeted protein degradation, offers a powerful therapeutic strategy to eliminate disease-causing proteins rather than merely inhibiting their enzymatic activity.[3]

Signaling Pathway Diagram

Key Molecular Events

-

Binding to CRBN: The piperidine-2,6-dione moiety is essential for docking into a specific pocket on the Cereblon protein.

-

Neosubstrate Recruitment: Upon binding, the compound-CRBN complex presents a new interface that recruits specific substrate proteins. In hematological malignancies, key neosubstrates for related compounds are the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4]

-

Ubiquitination: The recruited neosubstrate is brought into proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4 ligase complex, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.

-

Downstream Cellular Effects: The degradation of transcription factors like IKZF1 and IKZF3 leads to downstream effects, including apoptosis and inhibition of cancer cell proliferation.[4]

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 1-Benzylpiperidine-2,6-dione is sparse, data from other piperidine-2,6-dione derivatives provide a benchmark for expected activity. The tables below summarize representative data from the literature for analogous compounds.

Table 1: In Vitro Anticancer Activity of Piperidine-2,6-dione Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 10a ¹ | NCI-H929 | Multiple Myeloma | 2.25 | [4] |

| Compound 10a ¹ | U239 | Glioma | 5.86 | [4] |

| Derivative 11 ² | A549 | Lung Cancer | 1.2 | [6] |

| Derivative 11 ² | HeLa | Cervical Cancer | 0.7 | [6] |

| Piperidine Derivative | A549 | Lung Cancer | 32.43 | [7] |

¹ 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative ² 3,6-diunsaturated 2,5-diketopiperazine derivative

Table 2: Cereblon Binding and Downstream Effects

| Compound ID | Assay Type | Target/Effect | IC50 / Result | Reference |

|---|---|---|---|---|

| Compound 10a ¹ | TR-FRET | CRBN Inhibition | 4.83 µM | [4] |

| Compound 10a ¹ | Western Blot | IKZF1/3 Degradation | Complete at 10 µM | [4] |

| Compound 10a ¹ | TNF-α Inhibition | Lipopolysaccharide-stimulated PMBC | 0.76 µM | [4] |

¹ 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative

Other Potential Mechanisms of Action

While CRBN modulation is the most likely primary mechanism, other piperidine-containing compounds have been shown to exert anticancer effects through various pathways.[2][8] These represent potential secondary or alternative mechanisms for 1-Benzylpiperidine-2,6-dione.

-

Induction of Apoptosis: Some piperidone derivatives have been shown to increase the mRNA expression of pro-apoptotic genes like p53 and Bax.[9]

-

Cell Cycle Arrest: Certain derivatives can block cell cycle progression, for example, at the G2/M or S-phase, preventing cancer cell division.[6][10]

-

Inhibition of Signaling Pathways: Piperidine-containing compounds have been reported to modulate crucial cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[2][11]

Experimental Protocols

To validate the putative mechanism of action for 1-Benzylpiperidine-2,6-dione, a series of key experiments would be required. The methodologies below are based on standard protocols used for characterizing similar compounds.[4][12]

Experimental Workflow Diagram

Cell Viability Assay (MTT or equivalent)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., NCI-H929, MM.1S for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of 1-Benzylpiperidine-2,6-dione (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To quantify the binding affinity of the compound to the Cereblon protein.

-

Methodology:

-

Use a commercially available TR-FRET assay kit (e.g., containing terbium-labeled anti-GST antibody, GST-tagged DDB1-CRBN complex, and a fluorescently-labeled thalidomide tracer).

-

In a microplate, incubate the CRBN complex with the anti-GST antibody and the fluorescent tracer in the presence of varying concentrations of 1-Benzylpiperidine-2,6-dione.

-

The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.

-

Measure the TR-FRET signal after a specified incubation period.

-

Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

-

Western Blot for Neosubstrate Degradation

-

Objective: To confirm that the compound induces the proteasome-mediated degradation of target proteins like IKZF1 and IKZF3.

-

Methodology:

-

Treat cancer cells (e.g., NCI-H929) with the test compound at its IC50 concentration for various time points (e.g., 2, 4, 8, 24 hours).

-

To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor (e.g., bortezomib or MG132) for 1-2 hours before adding the test compound.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity for IKZF1/3 in the absence, but not the presence, of a proteasome inhibitor confirms the mechanism.[4]

-

Conclusion

1-Benzylpiperidine-2,6-dione, by virtue of its core chemical scaffold, is strongly predicted to function as a molecular glue that modulates the CRL4-CRBN E3 ubiquitin ligase complex. This action is hypothesized to induce the targeted degradation of key oncoproteins, such as the transcription factors IKZF1 and IKZF3, leading to potent anti-proliferative and pro-apoptotic effects in susceptible cancer cells. While this mechanism is well-established for related immunomodulatory drugs, rigorous experimental validation as outlined in this guide is necessary to definitively confirm this pathway for 1-Benzylpiperidine-2,6-dione and to uncover any potential alternative mechanisms of action. This foundational understanding is critical for its further development as a potential therapeutic agent.

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. nwmedj.org [nwmedj.org]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Pharmacological Profile of N-benzylpiperidine-2,6-dione: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-benzylpiperidine-2,6-dione is a synthetic molecule integrating two pharmacologically significant scaffolds. The N-benzylpiperidine motif is a cornerstone in modern drug discovery, recognized for its structural flexibility and its role in numerous approved drugs targeting the central nervous system (CNS).[1][2] The piperidine-2,6-dione core is a privileged structure found in bioactive molecules with applications ranging from targeted protein degradation to anticancer and CNS activities.[3] This document synthesizes the pharmacological landscape of these parent structures to project a profile for N-benzylpiperidine-2,6-dione, highlighting its potential as a modulator of CNS pathways and as a candidate for anticancer research.

Core Scaffolds and Their Pharmacological Significance

The N-Benzylpiperidine Moiety: A Versatile CNS Pharmacophore

The N-benzylpiperidine (N-BP) scaffold is prevalent in medicinal chemistry, offering a unique combination of a basic piperidine ring and a lipophilic benzyl group.[1][2] This structure facilitates critical interactions with a wide array of biological targets, primarily within the CNS.

Key Pharmacological Activities:

-

Cholinesterase Inhibition: Numerous N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for Alzheimer's disease research. The N-benzyl group often interacts with the catalytic anionic site of AChE.[4][5][6][7][8]

-

Sigma Receptor Modulation: A significant number of N-benzylpiperidine derivatives show high affinity for sigma receptors (σ1 and σ2), which are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[9]

-

Other CNS Targets: This scaffold is also found in compounds targeting serotonin transporters, NMDA receptors, and nicotinic acetylcholine receptors, highlighting its broad applicability in neuropharmacology.

The Piperidine-2,6-dione Ring: A Hub of Anticancer and Modulatory Activity

The piperidine-2,6-dione structure is a key component of several therapeutic agents, most notably thalidomide and its analogues (lenalidomide, pomalidomide). These molecules are known for their immunomodulatory and anticancer effects.

Key Pharmacological Activities:

-

Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione moiety is a powerful ligand for the E3 ubiquitin ligase Cereblon (CRBN). This interaction is harnessed in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins involved in cancer and other diseases.[3]

-

Anticancer and Cytotoxic Effects: Beyond its role in PROTACs, the piperidine-2,6-dione core is present in various molecules exhibiting direct anticancer and cytotoxic activity.[10]

-

CNS Activities: Derivatives of piperidine-2,6-dione have also been investigated for anticonvulsant, sedative, and analgesic properties.

Projected Pharmacological Profile of N-benzylpiperidine-2,6-dione

Based on the activities of its constituent parts, N-benzylpiperidine-2,6-dione is hypothesized to exhibit a multi-target profile. The presence of the N-benzylpiperidine group suggests a strong potential for CNS activity, while the piperidine-2,6-dione ring implies possible involvement in protein degradation pathways and anticancer effects.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: Potential for dual-target inhibition of cholinesterases and modulation of other CNS receptors relevant to Alzheimer's or Parkinson's disease.

-

Oncology: Possible cytotoxic effects or utility as a CRBN-binding moiety in novel PROTAC design.

-

Neuropathic Pain and Psychiatric Disorders: Potential modulation of sigma receptors.

Quantitative Data from Structurally Related Analogues

The following tables summarize quantitative data for representative N-benzylpiperidine and piperidine-2,6-dione derivatives to provide a comparative overview of their potency and selectivity.

Table 1: Cholinesterase Inhibition by N-Benzylpiperidine Analogues

| Compound | Target | IC₅₀ (µM) | Reference |

| d5 (N-Benzylpiperidine Derivative) | HDAC | 0.17 | [8] |

| d5 (N-Benzylpiperidine Derivative) | AChE | 6.89 | [8] |

| d10 (N-Benzylpiperidine Derivative) | HDAC | 0.45 | [8] |

| d10 (N-Benzylpiperidine Derivative) | AChE | 3.22 | [8] |

| 28 (Amide Analogue) | AChE | 0.41 | [7] |

| 20 (Amide Analogue) | AChE | 5.94 | [7] |

Table 2: Cytotoxicity of Piperidine-based Molecules

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | [10] |

| HSP70-36 (Piperidine Derivative) | BT474 (Breast Cancer) | 1.41 | [11] |

| HSP70-36 (Piperidine Derivative) | BT/Lap(R)1.0 (Resistant Breast Cancer) | 1.47 | [11] |

Methodologies for Synthesis and Evaluation

Detailed experimental protocols for the synthesis and evaluation of N-benzylpiperidine and piperidine-2,6-dione derivatives are crucial for further research.

Synthesis of N-benzylpiperidine-2,6-dione

A plausible synthetic route involves the N-alkylation of piperidine-2,6-dione (glutarimide) with benzyl bromide.

-

Reaction: Glutarimide is dissolved in a suitable solvent such as dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃), is added to deprotonate the imide nitrogen. Benzyl bromide is then added to the mixture, which is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-benzylpiperidine-2,6-dione.

Diagram: General Synthetic Workflow

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nwmedj.org [nwmedj.org]

- 11. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glutarimide Analog 1-Benzylpiperidine-2,6-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold is a cornerstone in modern medicinal chemistry, most notably for its critical role in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). These therapeutic modalities leverage the ubiquitin-proteasome system to eliminate disease-causing proteins. The glutarimide moiety is renowned for its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of specific target proteins. This whitepaper provides a technical exploration of 1-Benzylpiperidine-2,6-dione as a representative glutarimide analog, detailing its physicochemical properties, synthesis, and potential biological implications.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery endeavor. For 1-Benzylpiperidine-2,6-dione, these properties provide insights into its potential for oral bioavailability, cell permeability, and metabolic stability.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | 1-benzylpiperidine-2,6-dione | [1] |

| CAS Number | 42856-43-9 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 40.6 Ų | |

| LogP (Predicted) | 1.3 |

Synthesis of Glutarimide Analogs

The synthesis of substituted piperidine-2,6-diones, the core structure of glutarimide analogs, is a key focus in the development of novel therapeutics.[2] A practical and efficient method for constructing these scaffolds involves a Michael addition/intramolecular imidation cascade sequence.[2] This transition-metal-free approach allows for the synthesis of a wide range of piperidine-2,6-diones in moderate to good yields from readily available starting materials like methyl acetates and acrylamides.[2]

General Experimental Protocol for Piperidine-2,6-dione Synthesis

A representative protocol for the synthesis of a substituted piperidine-2,6-dione is as follows:

-

Reaction Setup: To a solution of the appropriate methyl acetate and acrylamide in a suitable solvent (e.g., THF), a base such as potassium tert-butoxide (KOtBu) is added at a controlled temperature (e.g., 0-50°C).

-

Reaction Progression: The reaction mixture is stirred for a specified period, allowing for the Michael addition to occur, followed by intramolecular imidation to form the piperidine-2,6-dione ring.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard techniques such as column chromatography to yield the desired substituted piperidine-2,6-dione.

This methodology has been successfully scaled up to kilogram quantities and has been applied to the synthesis of bioactive molecules, demonstrating its industrial applicability.[2]

For the specific synthesis of N-substituted analogs, such as 1-Benzylpiperidine-2,6-dione, a common strategy involves the N-alkylation of the parent glutarimide.

The Glutarimide Scaffold in Targeted Protein Degradation

The glutarimide moiety is a privileged scaffold in the field of targeted protein degradation (TPD).[3] It serves as a key Cereblon (CRBN) binding ligand, enabling the recruitment of the E3 ubiquitin ligase complex to a target protein of interest.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The interaction between the glutarimide ring and CRBN is well-characterized. The glutarimide moiety fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN.[4] This binding event is crucial for the activity of molecular glues like lenalidomide and pomalidomide, as well as for the function of PROTACs that utilize a glutarimide-based CRBN ligand.

Biological Activity of Piperidine-Containing Compounds

While specific biological data for 1-Benzylpiperidine-2,6-dione is not extensively available in the public domain, the broader class of piperidine-containing molecules exhibits a wide range of biological activities. These include anticancer, antimicrobial, and central nervous system effects.[5][6][7] For instance, certain N-benzyl piperidine derivatives have been investigated for their potent antimicrobial activity against various bacterial and fungal strains.[6] Additionally, other piperidine-based compounds have shown significant cytotoxic effects against cancer cell lines.[5]

The N-benzylpiperidine motif is a common structural feature in many approved drugs and clinical candidates, where it can contribute to target engagement and modulate physicochemical properties.[8]

Future Directions

The exploration of novel glutarimide analogs, including derivatives of 1-Benzylpiperidine-2,6-dione, remains a promising avenue for the development of new therapeutics. Future research in this area will likely focus on:

-

Synthesis of diverse libraries: The creation of a wide array of substituted 1-Benzylpiperidine-2,6-dione analogs to explore structure-activity relationships.

-

Biological screening: Comprehensive evaluation of these analogs for their binding affinity to CRBN and other E3 ligases, as well as their efficacy in inducing the degradation of specific target proteins.

-

Development of novel PROTACs: The incorporation of optimized 1-Benzylpiperidine-2,6-dione derivatives as CRBN ligands in the design of new and more potent PROTACs.

-

Investigation of other biological activities: Exploring the potential of these compounds in therapeutic areas beyond protein degradation, such as neuroscience and infectious diseases.

References

- 1. 1-Benzylpiperidine-2,6-dione | C12H13NO2 | CID 13156566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nwmedj.org [nwmedj.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-Benzylpiperidine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidine-2,6-dione scaffold is a promising, yet underexplored, chemical entity with significant potential in therapeutic agent development. Drawing from evidence on closely related analogues, this technical guide elucidates the potential therapeutic targets of 1-benzylpiperidine-2,6-dione, focusing on two primary areas: oncology and neurodegenerative diseases. This document provides a comprehensive overview of the plausible mechanisms of action, summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug discovery efforts. While direct studies on 1-benzylpiperidine-2,6-dione are limited, the data presented herein for its structural analogues offer a robust starting point for investigation.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. Its derivatives have shown a wide array of biological activities. The fusion of a benzyl group and a piperidine-2,6-dione core in 1-benzylpiperidine-2,6-dione suggests the potential for multifaceted pharmacological effects. Research on analogous structures points towards two significant therapeutic avenues: anticancer and neuroprotective applications. This guide will delve into the potential therapeutic targets within these areas, providing the necessary technical details for researchers to embark on the exploration of this compound.

Potential Therapeutic Area: Oncology

The piperidine-2,6-dione moiety is a key feature in several compounds with demonstrated anticancer properties. The potential mechanisms of action for 1-benzylpiperidine-2,6-dione in oncology could involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Potential Anticancer Targets and Mechanisms

-

Lysine-Specific Demethylase 1 (LSD1): Some anticancer agents incorporating a piperidine-2,6-dione scaffold have been identified as inhibitors of LSD1, an enzyme that is overexpressed in various tumors.[1] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, thereby impeding cancer cell growth.

-

Mitochondrial Oxidative Phosphorylation: A structurally related compound, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, has demonstrated selective cytotoxicity against pancreatic cancer cells under glucose-starved conditions, suggesting a mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[2] This presents a potential target for cancers that are adapted to hypoxic and nutrient-poor tumor microenvironments.

-

Induction of Apoptosis: Piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[3] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose)polymerase (PARP), and regulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: Various piperidine-containing compounds have been observed to cause cell cycle arrest, particularly at the G2/M or G0/G1 phases, in cancer cell lines, thereby inhibiting their proliferation.[3]

Quantitative Data on Related Piperidine Derivatives in Oncology

The following table summarizes the cytotoxic activity of various piperidine derivatives against a range of cancer cell lines. It is important to note that these are not 1-benzylpiperidine-2,6-dione but are structurally related and indicate the potential of this class of compounds.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | Pancreatic Carcinoma | 28 | [2] |

| N-benzyl-piperidinyl acylhydrazone (6i) | HepG2 | Hepatocellular Carcinoma | 58.40 ± 1.87 | [4] |

| N-benzyl-piperidinyl acylhydrazone (6k) | A549 | Non-small Cell Lung Cancer | 59.58 ± 4.07 | [4] |

| 3,6-diunsaturated 2,5-diketopiperazine (11) | A549 | Lung Cancer | 1.2 | [5] |

| 3,6-diunsaturated 2,5-diketopiperazine (11) | HeLa | Cervical Cancer | 0.7 | [5] |

| Piperidone (P3) | HL-60 | Leukemia | 2.26 (CC50) | [6] |

| Piperidone (P4) | HL-60 | Leukemia | 1.91 (CC50) | [6] |

| Piperidone (P5) | CCRF-CEM | Leukemia | 1.52 (CC50) | [6] |

Experimental Protocols: Anticancer Activity

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of 1-benzylpiperidine-2,6-dione. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.[8]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry.[8]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

-

Absorbance Measurement: Measure the absorbance at 510 nm.[7]

-

Potential Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[9][10] Piperidine derivatives have been shown to modulate this pathway.[3]

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Therapeutic Area: Neurodegenerative Diseases

Derivatives of 1-benzylpiperidine are extensively investigated as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The primary targets in this context are enzymes involved in neurotransmitter degradation.

Potential Neuroprotective Targets and Mechanisms

-

Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] Many N-benzylpiperidine derivatives have been designed as potent inhibitors of these enzymes.[12][13]

-

Neuroprotection against Oxidative Stress: Some benzylpiperidine-linked compounds have demonstrated neuroprotective effects against oxidative damage in neuronal cell lines, such as PC12 cells.[12] This suggests a role in mitigating the neuronal damage caused by reactive oxygen species.

Quantitative Data on Related 1-Benzylpiperidine Derivatives in Neuroprotection

The following table presents the inhibitory activities of several 1-benzylpiperidine derivatives against cholinesterases.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 1,3-dimethylbenzimidazolinone (15b) | eeAChE | 0.39 ± 0.11 | [12] |

| 1,3-dimethylbenzimidazolinone (15j) | eqBChE | 0.16 ± 0.04 | [12] |

| N-benzyl-piperidine (4a) | AChE | 2.08 ± 0.16 | [13] |

| N-benzyl-piperidine (4a) | BuChE | 7.41 ± 0.44 | [13] |

| N-benzyl piperidine (d10) | AChE | 3.22 | [14] |

| N-benzyl piperidine (d5) | AChE | 6.89 | [14] |

| Phenylacetate derivative (19) | AChE | 5.10 ± 0.24 | [11] |

| Phenylacetate derivative (19) | BuChE | 26.78 ± 0.81 | [11] |

Experimental Protocols: Neuroprotective Activity

This colorimetric assay is widely used to screen for AChE inhibitors.[15]

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[15]

-

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), AChE solution, ATCh solution, and DTNB solution. Dissolve test compounds in a suitable solvent (e.g., DMSO).[15]

-

Assay in 96-well plate:

-

Add assay buffer to all wells.

-

Add the test compound solution at various concentrations to the respective wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of ATCh and DTNB.[16]

-

-

Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.[15]

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value from the dose-response curve.

-

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[17][18]

-

Procedure:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

-

Compound Pre-treatment: Treat the cells with various concentrations of 1-benzylpiperidine-2,6-dione for a specified period (e.g., 2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or Aβ peptide for Alzheimer's modeling).[19]

-

Assessment of Cell Viability: After a further incubation period (e.g., 24-48 hours), assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.

-

Potential Signaling Pathway in Neuroprotection

In the context of Alzheimer's disease, the primary hypothesized mechanism for 1-benzylpiperidine derivatives is the inhibition of cholinesterases, which leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Caption: Cholinergic synapse and the potential action of inhibitors.

Conclusion

While direct experimental data for 1-benzylpiperidine-2,6-dione remains to be established, the analysis of its structural analogues provides a strong rationale for investigating its therapeutic potential in both oncology and neurodegenerative diseases. The piperidine-2,6-dione core is associated with anticancer activities, potentially through mechanisms involving apoptosis induction and enzyme inhibition. Concurrently, the 1-benzylpiperidine moiety is a well-established pharmacophore for cholinesterase inhibitors, suggesting a role in the management of Alzheimer's disease. The experimental protocols and potential signaling pathways detailed in this guide offer a foundational framework for researchers to systematically evaluate the biological activities of 1-benzylpiperidine-2,6-dione and unlock its therapeutic promise. Future studies should focus on the synthesis and in-depth biological evaluation of this specific compound to validate these hypothesized targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 5. mdpi.com [mdpi.com]

- 6. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. docs.bvsalud.org [docs.bvsalud.org]

In Vitro Cytotoxicity of 1-Benzylpiperidine-2,6-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a derivative of the glutarimide heterocyclic scaffold. Glutarimide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 1-benzylpiperidine-2,6-dione and structurally related compounds, detailing experimental methodologies, summarizing key quantitative data, and illustrating putative signaling pathways involved in their mechanism of action. While specific cytotoxic data for 1-benzylpiperidine-2,6-dione is limited in publicly available literature, this guide draws upon studies of closely related analogues to provide a robust framework for understanding its potential as an anticancer agent.

Cytotoxicity Data

The in vitro cytotoxic activity of glutarimide derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells, is a standard metric for quantifying cytotoxicity.

Table 1: In Vitro Cytotoxicity of a Structurally Related Benzyl-Glutarimide Derivative [1][2]

| Compound | Cell Line | IC50 (µM) |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | K562 (Human chronic myelogenous leukemia) | 9 |

| HeLa (Human cervical cancer) | 27 | |

| MDA-MB-453 (Human breast cancer) | 27 |

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

MTT Cytotoxicity Assay

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

-

Human cancer cell lines (e.g., HeLa, K527, MDA-MB-453)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum, 1% penicillin/streptomycin)

-

1-Benzylpiperidine-2,6-dione (or related test compounds)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

3. Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 1-benzylpiperidine-2,6-dione in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Putative Signaling Pathways and Mechanisms of Action

While the precise molecular targets of 1-benzylpiperidine-2,6-dione are not fully elucidated, studies on related piperidine and glutarimide derivatives suggest several potential mechanisms of cytotoxic action, primarily revolving around the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for in vitro cytotoxicity screening.

Hypothetical Apoptotic Signaling Pathway

Based on the known activities of similar compounds, 1-benzylpiperidine-2,6-dione may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins.

Caption: A putative intrinsic apoptosis pathway induced by 1-benzylpiperidine-2,6-dione.

Potential for Cell Cycle Arrest

In addition to apoptosis, many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Piperidone derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[3] This prevents cancer cells from dividing and proliferating.

Caption: A simplified diagram illustrating potential cell cycle arrest.

Conclusion

1-Benzylpiperidine-2,6-dione belongs to a class of compounds with demonstrated cytotoxic potential against cancer cells. While direct and extensive in vitro studies on this specific molecule are not widely published, the available data on structurally similar glutarimide derivatives suggest that it is a promising candidate for further investigation. The primary mechanisms of action are likely to involve the induction of apoptosis through the mitochondrial pathway and the disruption of the cell cycle. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully characterize the anticancer properties of 1-benzylpiperidine-2,6-dione. Future research should focus on obtaining specific IC50 values across a broader range of cancer cell lines, elucidating the precise molecular targets, and validating the proposed signaling pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine-2,6-dione Scaffold: A Cornerstone of Targeted Protein Degradation and Bioactive Molecule Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione chemical scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, most notably as the core component of a class of transformative therapeutic agents. Initially associated with the tragic teratogenic effects of thalidomide, this scaffold has been ingeniously repurposed, leading to the development of highly successful immunomodulatory drugs (IMiDs) and forming the foundation for the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of bioactive molecules centered around the piperidine-2,6-dione core, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Core Scaffold: Synthesis and Chemical Properties

The piperidine-2,6-dione ring system can be synthesized through various organic chemistry routes. A common and practical approach involves the condensation of a substituted glutaric anhydride with an appropriate amine-containing starting material. For instance, the synthesis of 3-(4-aminophenyl)piperidine-2,6-dione, a crucial intermediate for many bioactive molecules, can be achieved through a multi-step process involving the protection of the amino group, cyclization, and subsequent deprotection.

A notable synthetic route involves the reaction of a corresponding aniline derivative with glutaric anhydride, followed by cyclization. For example, to a solution of an aniline derivative in a solvent like toluene, glutaric anhydride is added, and the mixture is refluxed. The resulting intermediate can then be cyclized using reagents such as 1,1'-carbonyldiimidazole.[1] Alternative methods, including those utilizing microwave irradiation, have been developed to improve efficiency and yield.[2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism by which many piperidine-2,6-dione-containing molecules exert their therapeutic effects is through the modulation of the Cullin-RING E3 ubiquitin ligase (CRL) machinery. Specifically, these molecules bind to the Cereblon (CRBN) protein, which acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][5][6]

This binding event does not inhibit the ligase but rather alters its substrate specificity, effectively "hijacking" it to recognize and ubiquitinate proteins that it would not normally target. These newly targeted proteins are referred to as "neosubstrates." Once polyubiquitinated, the neosubstrates are marked for degradation by the 26S proteasome, leading to their selective elimination from the cell.[4][6][7]

Key Bioactive Molecules and Their Neosubstrates

Thalidomide, Lenalidomide, and Pomalidomide: These are the archetypal immunomodulatory drugs (IMiDs) that contain the piperidine-2,6-dione scaffold.[8] Their binding to CRBN induces the degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5][8][9][10][11] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-proliferative and immunomodulatory effects of these drugs in multiple myeloma and other hematological malignancies.[5][9][10][11] The degradation of these transcription factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are essential for the survival of myeloma cells.[9][12]

Targeted Protein Degradation (PROTACs): The piperidine-2,6-dione scaffold is a fundamental component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a linker, and an E3 ligase-recruiting ligand.[13][14] The piperidine-2,6-dione moiety, often derived from thalidomide or its analogs, serves as the E3 ligase ligand, recruiting the CRL4-CRBN complex.[13] This proximity induces the ubiquitination and subsequent degradation of the POI. This technology has opened up avenues to target proteins previously considered "undruggable."[13]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for prominent piperidine-2,6-dione-containing molecules, providing insights into their binding affinities and cellular activities.

Table 1: Binding Affinities of IMiDs to CRBN

| Compound | Binding Constant (Kd/Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM (Ki) | Competitive Titration | [15] |

| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [15] |

| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [15] |

| CC-220 (Iberdomide) | 60 nM (IC50) | TR-FRET | [16] |

Table 2: In Vitro Cytotoxicity of Lenalidomide and Pomalidomide in Multiple Myeloma Cell Lines

| Cell Line | Drug | IC50 | Incubation Time | Reference |

| RPMI-8226 | Lenalidomide | 0.15 - 7 µM | 3 days | [17] |

| U266 | Lenalidomide | Not specified | Not specified | [18] |

| RPMI-8226 | Pomalidomide | 8 µM | 48 hours | [19] |

| OPM2 | Pomalidomide | 10 µM | 48 hours | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of piperidine-2,6-dione-based molecules.

Cereblon (CRBN) Binding Assay

Principle: This assay measures the binding affinity of a compound to the CRBN protein. A common method is a competitive binding assay using a fluorescently labeled ligand.

Protocol (Fluorescence Polarization): [20]

-

Reagents and Materials:

-

Purified recombinant CRBN protein.

-

Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP, 5% glycerol).[21]

-

Test compounds (piperidine-2,6-dione derivatives).

-

Positive control (e.g., unlabeled pomalidomide).

-

384-well black microplates.

-

Fluorescence polarization plate reader.

-

-